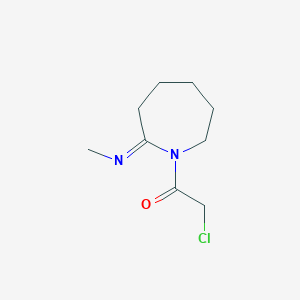
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been studied extensively for its potential use as an anti-cancer agent, as well as for its broader applications in the field of molecular biology.
Mécanisme D'action
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the enzyme from initiating transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer properties, 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has also been shown to have broader applications in the field of molecular biology. It has been used to study the role of RNA polymerase I transcription in various biological processes, including ribosome biogenesis, cell differentiation, and aging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone is its selectivity for RNA polymerase I transcription, which allows for specific targeting of cancer cells. However, it also has limitations, including potential toxicity and off-target effects.
Orientations Futures
There are several potential future directions for research on 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone. These include further studies on its anti-cancer properties, as well as its broader applications in the field of molecular biology. Additionally, there is potential for the development of new compounds based on the structure of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, which could have improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone involves several steps, beginning with the reaction of 2-chloroacetyl chloride with 2-methyliminoazepane to form 2-chloro-1-(2-methyliminoazepan-1-yl)ethanone. This intermediate is then purified and subjected to further chemical reactions to produce the final product.
Applications De Recherche Scientifique
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has been studied extensively for its potential use as an anti-cancer agent. It works by selectively inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.
Propriétés
Numéro CAS |
122600-26-4 |
|---|---|
Nom du produit |
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone |
Formule moléculaire |
C9H15ClN2O |
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
2-chloro-1-(2-methyliminoazepan-1-yl)ethanone |
InChI |
InChI=1S/C9H15ClN2O/c1-11-8-5-3-2-4-6-12(8)9(13)7-10/h2-7H2,1H3 |
Clé InChI |
CCYWRMMBRQQMHG-UHFFFAOYSA-N |
SMILES |
CN=C1CCCCCN1C(=O)CCl |
SMILES canonique |
CN=C1CCCCCN1C(=O)CCl |
Synonymes |
2H-Azepin-2-imine, 1-(chloroacetyl)hexahydro-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



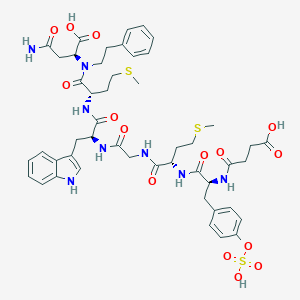

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
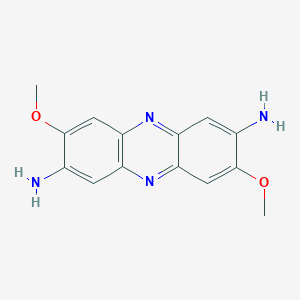
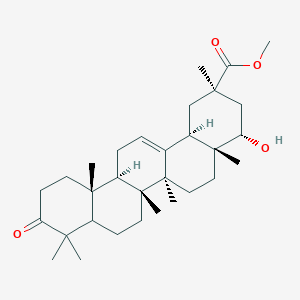
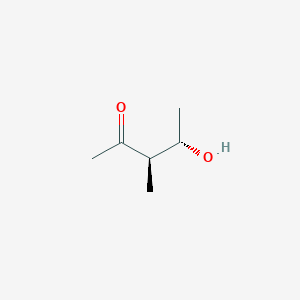
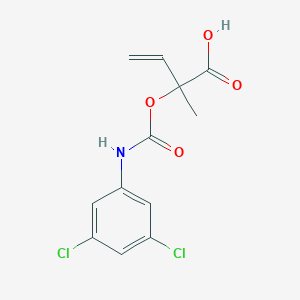
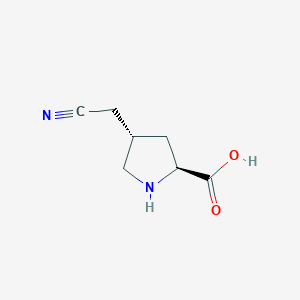
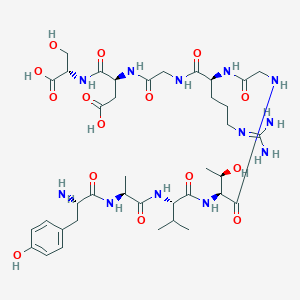
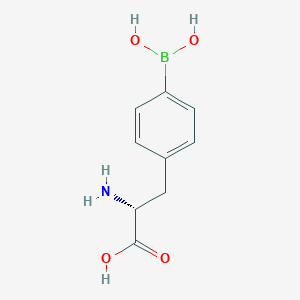
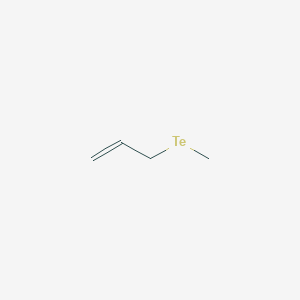
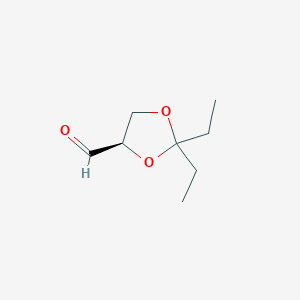
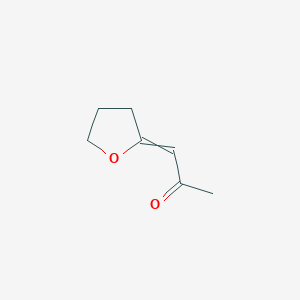
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)